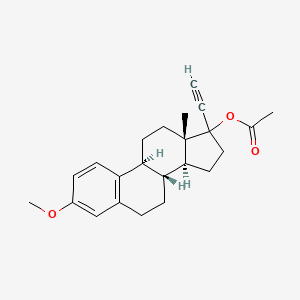
Mestranol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mestranol acetate is a synthetic derivative of mestranol, which is an estrogen medication used in birth control pills, menopausal hormone therapy, and the treatment of menstrual disorders . Mestranol itself is a prodrug of ethinylestradiol, meaning it is converted into the active form, ethinylestradiol, in the body .
Métodos De Preparación
Mestranol acetate can be synthesized through a three-step sequence starting from norethindrone . The synthetic route involves the following steps:
Step 1: Norethindrone is converted to 17α-ethinyl-17-hydroxy-3-methoxyestra-1,3,5(10)-triene-6-one.
Step 2: The intermediate is then acetylated to form 17α-ethinyl-17-hydroxy-3-methoxyestra-1,3,5(10)-triene-6-one-17-acetate.
Análisis De Reacciones Químicas
Mestranol acetate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidative transformation products.
Reduction: Reduction reactions can convert this compound back to its parent compound, mestranol.
Substitution: this compound can undergo substitution reactions, particularly at the acetate group, to form different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Mestranol acetate has several scientific research applications:
Biology: this compound is studied for its effects on cellular processes and hormone regulation.
Medicine: It is used in the development of contraceptive pills and hormone replacement therapies.
Industry: this compound is used in the pharmaceutical industry for the production of estrogenic medications.
Mecanismo De Acción
Mestranol acetate is a prodrug that is converted into ethinylestradiol in the liver through demethylation . Ethinylestradiol then binds to estrogen receptors in target cells, including those in the female reproductive tract, mammary gland, hypothalamus, and pituitary . This binding activates the estrogen receptor, leading to various physiological effects such as regulation of the menstrual cycle and maintenance of secondary sexual characteristics .
Comparación Con Compuestos Similares
Mestranol acetate is similar to other estrogenic compounds such as ethinylestradiol and mestranol. it is unique in its specific acetate group, which can influence its pharmacokinetic properties and stability . Similar compounds include:
Ethinylestradiol: The active form of mestranol and this compound, widely used in oral contraceptives.
Mestranol: The parent compound of this compound, also used in contraceptive pills.
Norethindrone: A precursor in the synthesis of this compound and a commonly used progestin in contraceptives.
This compound’s unique structure and properties make it a valuable compound in both research and pharmaceutical applications.
Propiedades
Número CAS |
10382-22-6 |
|---|---|
Fórmula molecular |
C23H28O3 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
[(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H28O3/c1-5-23(26-15(2)24)13-11-21-20-8-6-16-14-17(25-4)7-9-18(16)19(20)10-12-22(21,23)3/h1,7,9,14,19-21H,6,8,10-13H2,2-4H3/t19-,20-,21+,22+,23?/m1/s1 |
Clave InChI |
VUOXWYSHLSLTID-VBRJGFDYSA-N |
SMILES isomérico |
CC(=O)OC1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC)C)C#C |
SMILES canónico |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















